N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique biological activities. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its coordination ability with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-7-3-5-11(14(13)21-2)10-17-18-15(19)12-6-4-8-16-9-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
BHVJQOOBDLPVOP-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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